molecular formula C10H15N3O4 B7814480 3'-Amino-3'-deoxythymidine CAS No. 52447-12-8

3'-Amino-3'-deoxythymidine

Cat. No. B7814480
CAS RN: 52447-12-8
M. Wt: 241.24 g/mol
InChI Key: ADVCGXWUUOVPPB-XLPZGREQSA-N
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Description

3'-Amino-3'-deoxythymidine is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Activity

3'-Amino-3'-deoxythymidine has shown significant antineoplastic activity. It decreases the incorporation of thymidine into DNA and produces an accumulation of its triphosphate derivatives, indicating inhibition of the DNA polymerase reaction. This effect varies with recovery time after removal of the compound, suggesting its potential in controlling cellular DNA synthesis and cancer treatment (Chen, Woods, & Prusoff, 1984).

Synthesis for Analogues

Efforts have been made in synthesizing a large series of analogues of 3'-Amino-3'-deoxythymidine due to its effectiveness against leukemia. This synthesis plays a crucial role in exploring similar compounds with potentially improved or varied therapeutic effects (Pedersen et al., 1989).

Conformation and Inhibition of HIV-1 Reverse Transcriptase

The compound's solid-state and solution conformation have been studied, revealing its ability to inhibit HIV-1 reverse transcriptase. Its unique conformation in different states is a crucial factor in its role as a noncompetitive inhibitor, making it significant in HIV research (Kovács et al., 1991).

Electrochemical Analysis

Electrochemical studies have shown that 3'-Amino-3'-deoxythymidine can be synthesized from the reduction of 3'-Azidothymidine (AZT), demonstrating its relevance in the chemical transformation of nucleosides and their applications in medical chemistry (Czochralska, Sapok, & Shugar, 1990).

Synthesis for Peptide-DNA Hybrids

3'-Amino-3'-deoxythymidine has been used in the synthesis of peptide-DNA hybrids, which has implications in the field of bioconjugate chemistry. This synthesis process contributes to the development of new biomolecular structures for various research and therapeutic purposes (Tetzlaff et al., 1998).

Nucleoside Metabolism Studies

It has been used to study the effects on nucleoside metabolism in cells, offering insights into cellular processes and the impact of nucleoside analogs on cell growth and function (Marongiu, August, & Prusoff, 1990).

Inhibition of Mammalian Cell Replication

Research shows that 3'-Amino-3'-deoxythymidine can inhibit mammalian cell replication, which is crucial for understanding its cytotoxic properties and potential therapeutic applications (Fischer, Lin, & Prusoff, 1979).

properties

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGXWUUOVPPB-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966879
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-3'-deoxythymidine

CAS RN

52450-18-7
Record name 3'-Aminothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-AMINO-3'-DEOXYTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
688
Citations
RP Glinski, MS Khan, RL Kalamas… - The Journal of Organic …, 1973 - ACS Publications
3'-Amino-3'-deoxythymidine 5'-phosphate (10) and5'-amino-5'-deoxythymidine 3'-phosphate (18) were prepared. Compounds 10 and 18 are analogs ofdeoxythymidine 5'-and 3'-…
Number of citations: 115 pubs.acs.org
PH Fischer, L Tai-Shun, WH Prusoff - Biochemical Pharmacology, 1979 - Elsevier
… cell replication is strongly inhibited by 3’-amino-3’deoxythymidine (3’-aminothymidine). This cytotoxicity can be specifically prevented or reversed by pyrimidine 2’-deoxyribonucleosides…
Number of citations: 21 www.sciencedirect.com
MS Chen, KL Woods, WH Prusoff - Molecular pharmacology, 1984 - Citeseer
… after removal of 3’-amino-3’-deoxythymidine prior to addition of … 3’-Amino-3’-deoxythymidine-5’-triphosphate is a competitive … of inhibition by 3’-amino-3’-deoxythymidine is inhibition of …
Number of citations: 27 citeseerx.ist.psu.edu
MP Stagg, EM Cretton, L Kidd… - Clinical …, 1992 - Wiley Online Library
… and catabolites &it6 formatidn of a to& catabolite, 3 '-amino-3 '-deoxythymidine … ), two novel catabolites of zidovudine were detected as 3'-amino-3'-deoxythymidine (AMT), and its 5'-0-…
Number of citations: 104 ascpt.onlinelibrary.wiley.com
EM Cretton, MY Xie, RJ Bevan, NM Goudgaon… - Molecular …, 1991 - Citeseer
… These catabolites were identified as 3’-amino-3’-deoxythymidine(AMT) by fast atom bombardment mass spectrometry and 3’-amino-3’-deoxythymidine glucuronide(GAMT) through …
Number of citations: 174 citeseerx.ist.psu.edu
L Placidi, EM Cretton, M Placidi… - Clinical Pharmacology …, 1993 - Wiley Online Library
The formation of 3′‐amino‐3′‐deoxythymidine (AMT) in patients receiving 3′‐azido‐3′‐deoxythymidine (zidovudine) and the potential role of this metabolite in zidovudine‐…
Number of citations: 35 ascpt.onlinelibrary.wiley.com
L Celewicz, W Urjasz, K Golankiewicz - Nucleosides & nucleotides, 1993 - Taylor & Francis
… In our approach S’-O-trityl derivative of 3’-amino-3’-deoxythymidine 6 was used as a synthetic precursor which allowed easy purification of compounds 2a-h by silica gel flash …
Number of citations: 19 www.tandfonline.com
YF Shealy, CA O'Dell, WM Shannon… - Journal of medicinal …, 1986 - ACS Publications
… The carbocyclic analogues of 3'-amino-3'-deoxythymidine and of l-(3'-amino-2',3'-dideoxylyxofuranosyl)thymine (an all-cis structure) were synthesized from the carbocyclic analogues …
Number of citations: 23 pubs.acs.org
XR Pan-Zhou, E Cretton-Scott, XJ Zhou… - Biochemical …, 1998 - Elsevier
… that human liver microsomes metabolize the anti-HIV drug 3′-azido-3′-deoxythymidine (AZT) via a P450-type reductive reaction to a toxic metabolite 3′-amino-3′-deoxythymidine (…
Number of citations: 47 www.sciencedirect.com
MS Motawia, J Wengel, ES Ahmed, EB Pedersen - Synthesis, 1989 - thieme-connect.com
Efficient and convenient procedures are reported for the synthesis of the title compound 9 and its α-anomer 10. Thus, the direct condensation of phthalimide with unprotected 2-deoxy-D-…
Number of citations: 47 www.thieme-connect.com

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